Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-5,8,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLGTBJVDIEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-75-0 | |
| Record name | NSC105603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Scientific Research Applications
MOTQ has garnered attention for its potential in several areas:
Medicinal Chemistry
MOTQ is explored for its antimicrobial , antiviral , and anticancer properties. Research indicates that it can inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antibiotics. Additionally, it has shown promise in inducing apoptosis in cancer cells by interacting with Bcl-2 family proteins .
Table 1: Biological Activities of MOTQ
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial cell wall synthesis | |
| Antiviral | Potential activity against coronaviruses | |
| Anticancer | Induces apoptosis via caspase activation |
Synthesis of Complex Compounds
MOTQ serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been utilized to create novel pharmaceuticals with enhanced efficacy .
Industrial Applications
In the industrial sector, MOTQ is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it valuable for synthesizing fine chemicals .
Antimicrobial Activity
A study demonstrated that MOTQ exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting cellular functions and inhibiting cell wall synthesis .
Antiviral Potential
Research on MOTQ derivatives revealed activity against human coronaviruses (HCoV-229E and HCoV-OC43). Structural modifications of MOTQ were shown to enhance its antiviral efficacy, suggesting potential as a therapeutic agent against viral infections .
Anticancer Studies
In vitro studies indicated that MOTQ induces apoptosis in cancer cell lines through the activation of caspase pathways. It was also found to inhibit Bcl-2 proteins, which are crucial for regulating cell death, thereby supporting its role as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Ketone Position: Shifting the oxo group from position 4 (target compound) to 2 (as in ) reduces conjugation with the aromatic ring, altering electronic properties and reactivity.
- Heteroatom Substitution: Replacing oxo with thioxo (e.g., ) increases H-bond acceptor strength, which may enhance interactions with enzymatic active sites.
Physicochemical and Crystallographic Data
- Melting Points: Electron-withdrawing groups (e.g., Br, I) increase melting points (e.g., 127–129°C for ) compared to non-halogenated analogs.
- Crystal Packing: Weak C–H⋯π and hydrogen-bonding interactions (observed in ) stabilize the solid-state structure, influencing solubility and formulation.
Biological Activity
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (MOTQ) is a heterocyclic compound belonging to the quinoline family. Its unique structure, featuring a ketone group and a methyl ester, contributes to its diverse biological activities. This article reviews the biological activity of MOTQ, focusing on its potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
MOTQ is characterized by the following chemical structure:
- IUPAC Name : Methyl 4-oxo-2,3-dihydro-1H-quinoline-3-carboxylate
- Molecular Formula : C11H11NO3
- CAS Number : 1136-75-0
The compound's structure allows for various chemical modifications, which can enhance its biological activity.
MOTQ's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to:
- Inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which play a crucial role in regulating cell death.
Antimicrobial Activity
Research indicates that MOTQ exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of cellular functions.
Antiviral Activity
MOTQ has also been investigated for its antiviral properties. A study reported that derivatives of tetrahydroquinoline compounds showed activity against human coronaviruses (HCoV-229E and HCoV-OC43), suggesting potential as antiviral agents . The structural modifications of MOTQ can enhance its efficacy against viral pathogens.
Anticancer Activity
The anticancer potential of MOTQ has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit Bcl-2 proteins further supports its role as a lead compound for developing new anticancer therapies .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters. For example, tert-butyl analogs (e.g., tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) are synthesized via a three-step process: (1) Friedel-Crafts acylation, (2) cyclization under acidic conditions, and (3) esterification. Reaction parameters (temperature, solvent, catalyst) are critical for yield and purity. For instance, using triethyl methanetricarboxylate as a solvent and reagent at 215–220°C enables efficient cyclization with minimal side products .
- Optimization : Excess reagents (e.g., 3x triethyl methanetricarboxylate) improve conversion, and post-synthesis distillation recovers ~95% of unreacted starting material .
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- Chromatography : HPLC or GC-MS to assess purity (>95% typical).
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl ester at C3, ketone at C4).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch for ester/ketone) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: ~63%, H: ~4.7%, N: ~5.6% for related quinoline esters) .
Advanced Research Questions
Q. What computational tools are used to analyze the compound’s conformation and electronic structure?
- Software :
- SHELX : For refining X-ray crystallographic data (e.g., bond lengths, angles) .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular packing and hydrogen bonding .
- Puckering Analysis : Cremer-Pople parameters quantify ring non-planarity (e.g., tetrahydroquinoline puckering amplitude ~0.5 Å) .
Q. How does stereochemistry at C2 and C3 influence biological activity?
- Case Study : Enantiopure analogs (e.g., (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-tetrahydroquinoline-5-carboxylate) show enhanced binding to therapeutic targets due to spatial alignment of substituents. Chiral HPLC or enzymatic resolution isolates enantiomers .
- SAR : Substitution at C3 (e.g., triazole) improves metabolic stability, while C2 aryl groups modulate lipophilicity .
Q. What strategies resolve contradictions in reaction mechanisms for tetrahydroquinoline formation?
- Mechanistic Insights :
- Pathway A : Base-catalyzed cyclization of malonanilate derivatives (e.g., triethylamine in ethanol yields 80% product) .
- Pathway B : Acid-mediated cyclization (e.g., H2SO4 in refluxing toluene) favors carbocation intermediates but risks side reactions.
- Resolution : Isotopic labeling (e.g., ¹³C-tracing) and DFT calculations identify rate-determining steps (e.g., enolization in Pathway A) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
